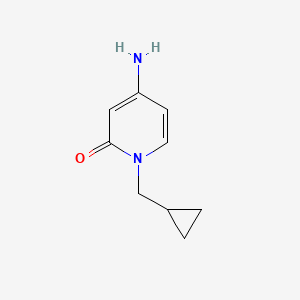

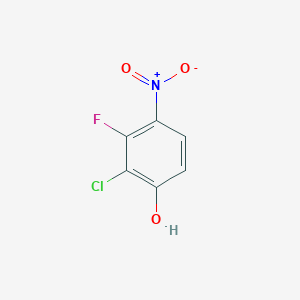

2-Chloro-3-fluoro-4-nitrophenol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chlorofluoronitrophenol compounds typically involves multi-step reactions, including halogenation, nitration, and hydrolysis. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate was achieved through acylation and nitration reactions starting from 2-chloro-4-fluorophenol . Similarly, 2,4-Dichloro-3-methyl-6-nitrophenol was prepared from p-nitrotoluene using chlorination and hydrolysis . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as IR, NMR, and UV-vis are commonly used to analyze the molecular structure of chlorofluoronitrophenol compounds. For example, the solid-state structure of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was analyzed using X-ray analysis . The molecular structure of 2-chloro-4-fluorophenyl ethyl carbonate was confirmed by 1H-NMR, FT-IR, and elementary analysis . These techniques would be applicable to determine the molecular structure of this compound.

Chemical Reactions Analysis

Chlorofluoronitrophenol compounds can undergo various chemical reactions, including electrophilic aromatic substitution. The kinetics and mechanism of nitration of similar compounds have been studied, providing insights into the reactivity of the nitro group in the presence of other substituents on the aromatic ring . The transformation of chloro and nitro groups during oxidative degradation has also been investigated, revealing the potential for dechlorination and denitration .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorofluoronitrophenol compounds are influenced by the substituents on the aromatic ring. The absorption and fluorescence properties of these compounds can be studied using UV-vis and fluorescence spectroscopy, as demonstrated for a related compound with absorption and fluorescence maxima observed at 290 nm and 480 nm, respectively . The effects of solvents on the emission spectra of these compounds have also been explored . The crystal structure of a complex of alpha-cyclodextrin with 2-fluoro-4-nitrophenol provided information on the interactions between the nitrophenol and the cyclodextrin cavity .

Wissenschaftliche Forschungsanwendungen

Formation and Isomerization Studies

Nitration of various halophenols, including compounds similar to 2-Chloro-3-fluoro-4-nitrophenol, results in the formation of halo-nitrocyclohexa-dienones, which isomerize to nitrophenols at specific temperatures. This process has been studied to understand the formation and isomerization of complex organic compounds (Clewley, Cross, Fischer, & Henderson, 1989).

Degradation in Advanced Oxidation Processes

Research has explored the degradation of halogenated nitrophenols, such as 4-chloro-2-nitrophenol, in various advanced oxidation processes (AOPs). These studies are relevant for understanding the environmental impact and treatment of waste containing similar compounds (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).

Synthesis and Characterization

The synthesis of 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene has been investigated, offering insights into the synthesis processes of similar halogenated nitrophenols (Zhang Zhi-de, 2011).

Adsorption and Removal Studies

Graphene's ability to remove chloro-nitrophenol compounds from aqueous solutions has been studied, providing insights into potential methods for the removal of similar contaminants from water sources (Mehrizad & Gharbani, 2014).

Degradation in Anaerobic Conditions

The anaerobic degradation of various chloro-nitrophenol compounds, including 2-chloro-4-nitrophenol, in simulated wastewater has been examined, relevant for understanding the biodegradation processes of similar compounds (Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009).

Sensor Development

Research into developing colorimetric sensors using 4-nitrophenolate anion, which is structurally related to this compound, suggests potential applications in developing sensors for detecting specific chemical anions (Gale, Twyman, Handlin, & Sessler, 1999).

Electrophilic Substitution Studies

Investigations into the SNAr (nucleophilic aromatic substitution) reactions of dihalogenonitrobenzenes, including compounds similar to this compound, provide insights into the chemical behavior of these compounds under different conditions (Cervera, Marquet, & Martin, 1996).

Catalytic Hydrogenation Studies

The catalytic hydrogenation of 3-fluoro-4-nitrophenol to produce 3-fluoro-4-aminophenol, using Pd-Fe/SiO2 catalyst, suggests methods for transforming similar nitrophenol compounds (Zhang Xiao-wei, 2009).

Environmental Impact and Treatment

Studies on the environmental occurrence and treatment of nitrophenols, including chloronitrophenols, provide valuable information on the environmental impact and potential remediation strategies for similar compounds (Harrison et al., 2005).

Bioremediation Studies

Research on the bioremediation of soils contaminated with nitrophenols, including chloro-nitrophenol compounds, by specific bacterial strains, offers insights into biological methods for treating environmental contamination by similar compounds (Min, Wang, & Hu, 2017).

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-3-fluoro-4-nitrophenol is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibiotics .

Mode of Action

This compound interacts with its target through a process known as nucleophilic aromatic substitution . This reaction involves the replacement of one of the substituents in an aromatic ring by a nucleophile . The presence of the nitro group (NO2) and halogens (chlorine and fluorine) on the phenol ring makes the compound susceptible to this type of reaction .

Biochemical Pathways

The compound is degraded via the 1,2,4-benzenetriol (BT) pathway in a Gram-negative bacterium . The initial step in this pathway is catalyzed by a two-component FAD-dependent monooxygenase, HnpAB, which converts this compound to BT . BT is then transformed to maleylacetate by HnpC .

Result of Action

The action of this compound results in the disruption of bacterial cell wall synthesis due to its interaction with penicillin-binding proteins . This can lead to cell lysis and the eventual death of the bacteria .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s degradation is influenced by the presence of certain bacteria capable of metabolizing it via the BT pathway . Additionally, the compound’s stability and reactivity can be affected by pH, temperature, and the presence of other chemicals in the environment .

Eigenschaften

IUPAC Name |

2-chloro-3-fluoro-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-5-4(10)2-1-3(6(5)8)9(11)12/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZVGCKMPJKCAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303946 | |

| Record name | 2-Chloro-3-fluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1632444-57-5 | |

| Record name | 2-Chloro-3-fluoro-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632444-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-fluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

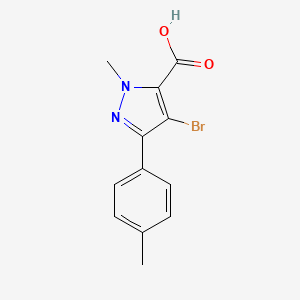

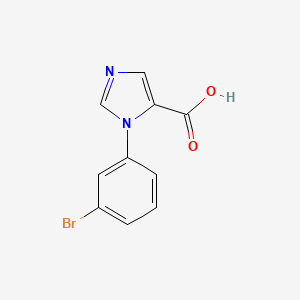

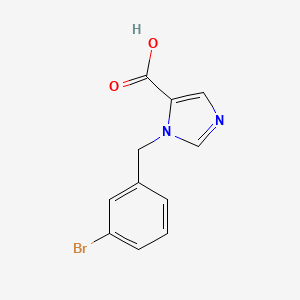

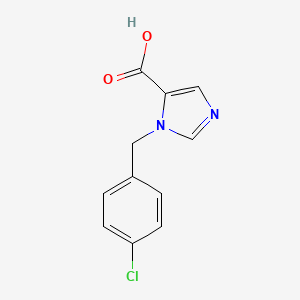

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-](/img/structure/B3032329.png)

![1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one](/img/structure/B3032334.png)

![2-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B3032342.png)

![6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B3032345.png)